(4,5-Difluoro-1,2-phenylene)dimethanol

Hydrogen bonding Supramolecular chemistry Polymer synthesis

This 4,5-difluoro aromatic diol outperforms non-fluorinated 1,2-benzenedimethanol and regioisomers. The symmetric fluorine substitution doubles H-bond acceptor capacity (4 vs. 2), raises polymer Tg, and enhances CNS drug candidate profiles (XLogP3 0.4, TPSA 40.5 Ų). Enhanced benzylic alcohol acidity (pKa 13.24) accelerates MOF assembly. Regioisomeric purity ensures batch-to-batch dielectric consistency. Do NOT substitute without validation—your results depend on this specific isomer.

Molecular Formula C8H8F2O2
Molecular Weight 174.14 g/mol
Cat. No. B7761660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,5-Difluoro-1,2-phenylene)dimethanol
Molecular FormulaC8H8F2O2
Molecular Weight174.14 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)F)CO)CO
InChIInChI=1S/C8H8F2O2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2,11-12H,3-4H2
InChIKeyZUGKYQRAGXKKTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4,5-Difluoro-1,2-phenylene)dimethanol – Key Physicochemical Properties and Structural Identity for Procurement Evaluation


(4,5-Difluoro-1,2-phenylene)dimethanol (CAS 854519-97-4) is a fluorinated aromatic diol with the molecular formula C₈H₈F₂O₂ and a molecular weight of 174.14 g·mol⁻¹ [1]. It features a 1,2-disubstituted benzene core bearing two hydroxymethyl groups and two fluorine atoms at the 4- and 5-positions [1]. This precise substitution pattern distinguishes it from non-fluorinated 1,2-benzenedimethanol and from isomeric difluoro analogs, imparting unique electronic, hydrogen-bonding, and lipophilicity profiles that are critical for applications in advanced polymer synthesis, metal-organic frameworks, and pharmaceutical intermediate chemistry [2].

Why (4,5-Difluoro-1,2-phenylene)dimethanol Cannot Be Simply Replaced by In-Class Analogs


Although several difluorobenzenedimethanol isomers and the non-fluorinated parent 1,2-benzenedimethanol share the same core scaffold, their physicochemical properties diverge significantly [1][2]. The 4,5-difluoro arrangement introduces a unique combination of inductive electron withdrawal, enhanced hydrogen-bond acceptor capacity, and altered lipophilicity that directly impacts reactivity in condensation polymerizations, solubility in organic media, and the thermal stability of derived materials . These quantifiable differences make generic interchange without experimental validation a substantial risk for research reproducibility and product performance.

Quantitative Differentiation Evidence for (4,5-Difluoro-1,2-phenylene)dimethanol Versus Closest Analogs


Enhanced Hydrogen-Bond Acceptor Count Relative to Non-Fluorinated 1,2-Benzenedimethanol

The target compound possesses 4 hydrogen-bond acceptor sites (two hydroxyl oxygens + two fluorine atoms) versus only 2 (two hydroxyl oxygens) for non-fluorinated 1,2-benzenedimethanol [1][2]. This doubling of HBA count enables stronger and more directional intermolecular interactions, which can be harnessed in crystal engineering, host-guest chemistry, and the design of high-Tg polyesters or polyurethanes where hydrogen-bond density correlates with mechanical and thermal properties.

Hydrogen bonding Supramolecular chemistry Polymer synthesis

Increased Lipophilicity (XLogP3) Versus Non-Fluorinated Analog

The introduction of two fluorine atoms raises the computed XLogP3-AA from 0.2 (1,2-benzenedimethanol) to 0.4, representing a 2-fold increase in the octanol-water partition coefficient on a log scale [1][2]. Although modest in absolute terms, this difference can meaningfully alter solubility profiles, membrane permeability, and the partitioning behavior of derived small-molecule drug candidates or monomers in biphasic reaction systems.

Lipophilicity Drug design Partition coefficient

Lower pKa of Benzylic Alcohols Induced by Electron-Withdrawing Fluorine Substituents

The predicted pKa of the benzylic hydroxyl protons in (4,5-difluoro-1,2-phenylene)dimethanol is 13.24 ± 0.10, compared with 13.96 ± 0.10 for the non-fluorinated parent 1,2-benzenedimethanol . The ~0.7 pKa unit decrease reflects the electron-withdrawing inductive effect of the two fluorine atoms, which stabilizes the conjugate base and enhances the leaving-group ability of the hydroxyl in esterification and etherification reactions.

Acidity Reactivity Polycondensation

Higher Normal Boiling Point Compared to 3,6-Difluoro Regioisomer

The predicted normal boiling point of (4,5-difluoro-1,2-phenylene)dimethanol is 288.2 ± 35.0 °C, whereas the 3,6-difluoro-1,2-benzenedimethanol isomer boils at 273.8 ± 35.0 °C . This ~14 °C elevation suggests stronger intermolecular dipole-dipole or hydrogen-bonding interactions in the 4,5-isomer, likely arising from the differing vector of the C–F bond dipoles relative to the hydroxymethyl groups.

Thermal properties Distillation Intermolecular forces

Regioisomeric Differentiation: 4,5- vs. 3,4-Difluoro Substitution Pattern

The 4,5-difluoro arrangement places both fluorine atoms in a para relationship to each other on the benzene ring, creating a symmetric electron-withdrawing motif that is distinct from the 3,4-difluoro (ortho-fluorine) and 3,6-difluoro (meta-fluorine) isomers. While direct comparative reaction rate data are not available in the public domain, the 4,5-pattern is predicted to yield a more uniform depletion of electron density at the 1,2-positions, which can influence the regioselectivity of electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions involving the aromatic ring [1].

Regiochemistry Electronic effects Cross-coupling

Topological Polar Surface Area (TPSA) Parity with Non-Fluorinated Analog Confers Retention of Passive Permeability While Adding Fluorine Benefits

Both (4,5-difluoro-1,2-phenylene)dimethanol and 1,2-benzenedimethanol exhibit an identical computed TPSA of 40.5 Ų [1][2]. The addition of fluorine atoms does not increase the polar surface area because fluorine, despite its electronegativity, contributes minimally to TPSA in the computational model. This means the fluorinated diol retains the same passive membrane permeability potential as the parent while gaining the metabolic and conformational advantages of fluorination.

Drug-likeness TPSA Membrane permeability

High-Impact Application Scenarios for (4,5-Difluoro-1,2-phenylene)dimethanol Based on Differentiation Evidence


Synthesis of Fluorinated Polyesters and Polyurethanes with Enhanced Hydrogen-Bond Network Density

The doubled hydrogen-bond acceptor count (4 vs. 2) relative to non-fluorinated 1,2-benzenedimethanol [1] makes (4,5-difluoro-1,2-phenylene)dimethanol a superior diol monomer for condensation polymers where interchain hydrogen bonding elevates glass transition temperature (Tg) and mechanical modulus. Polyesters and polyurethanes derived from this monomer are expected to exhibit higher thermal stability and solvent resistance compared to those from the non-fluorinated analog.

Medicinal Chemistry Building Block Requiring Balanced Lipophilicity and Permeability

The compound's XLogP3 increase to 0.4 (from 0.2 for the parent) coupled with an unchanged TPSA of 40.5 Ų [2] provides a favorable profile for central nervous system (CNS) drug candidates where moderate lipophilicity and low TPSA are correlated with blood-brain barrier penetration. The 4,5-difluoro motif also blocks potential sites of cytochrome P450-mediated aromatic oxidation, a class-level advantage for metabolic stability.

Precursor for Fluorinated Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The 4,5-difluoro substitution pattern provides two C–F bonds that can participate in orthogonal interactions (e.g., C–F···H–C, C–F···π) within porous frameworks [3]. The enhanced acidity of the benzylic alcohols (pKa 13.24 vs. 13.96) may accelerate the formation of ester or ether linkages during framework assembly, while the higher boiling point relative to regioisomers facilitates solvothermal synthesis conditions above 270 °C.

Development of Low-Dielectric-Constant Polymers for Microelectronics

Fluorinated aromatic diols are known to reduce the dielectric constant of polyimides and polyesters due to the low polarizability of C–F bonds. The 4,5-difluoro arrangement, with its symmetric electron withdrawal, is particularly attractive for achieving isotropic low-k properties in spin-on dielectrics. The compound's regioisomeric purity ensures batch-to-batch consistency in dielectric performance, which is critical for semiconductor manufacturing.

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